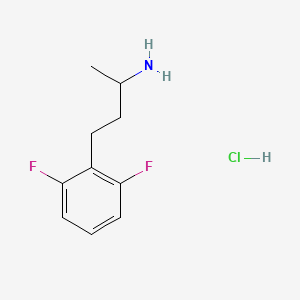

4-(2,6-Difluorophenyl)butan-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2,6-Difluorophenyl)butan-2-amine hydrochloride is a chemical compound with the molecular formula C10H14ClF2N. It is a solid substance that is typically stored under inert atmosphere at room temperature . This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of 4-(2,6-Difluorophenyl)butan-2-amine hydrochloride involves several steps. One common synthetic route includes the reaction of 2,6-difluorobenzaldehyde with nitroethane to form 2,6-difluoro-β-nitrostyrene. This intermediate is then reduced to 4-(2,6-difluorophenyl)butan-2-amine, which is subsequently converted to its hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Des Réactions Chimiques

4-(2,6-Difluorophenyl)butan-2-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

4-(2,6-Difluorophenyl)butan-2-amine hydrochloride is utilized in various scientific research fields:

Chemistry: It is used as a building block in organic synthesis and for the development of new chemical entities.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on certain biological pathways.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-(2,6-Difluorophenyl)butan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may act on certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to fully elucidate its mechanism of action .

Comparaison Avec Des Composés Similaires

4-(2,6-Difluorophenyl)butan-2-amine hydrochloride can be compared with other similar compounds, such as:

4-(2,6-Difluorophenyl)butan-2-amine: The non-hydrochloride form of the compound.

4-(2,6-Difluorophenyl)butan-2-ol: A related compound with a hydroxyl group instead of an amine.

2,6-Difluorobenzylamine: A simpler amine derivative of 2,6-difluorobenzene.

Activité Biologique

4-(2,6-Difluorophenyl)butan-2-amine hydrochloride is a substituted phenylbutanamine that has garnered attention in pharmacological research due to its potential biological activities. Its chemical structure, characterized by a butanamine backbone and a 2,6-difluorophenyl group, suggests possible interactions with various neurotransmitter systems, making it a candidate for neuropharmacological applications.

- Molecular Formula : C10H14ClF2N

- Molar Mass : 221.68 g/mol

Initial studies indicate that this compound may interact with several neurotransmitter receptors, particularly those involved in the modulation of mood and cognition. The presence of fluorine atoms in its structure is hypothesized to enhance binding affinity and selectivity towards these targets. Further investigations are required to elucidate the specific mechanisms by which this compound exerts its effects.

Biological Activity Overview

Research has begun to explore the biological activity of this compound across several domains:

-

Neuropharmacology :

- Compounds with similar structures have been linked to stimulant effects and potential applications in treating mood disorders.

- Binding affinity studies suggest interactions with serotonin and dopamine receptors.

-

Cytotoxicity :

- Preliminary cytotoxicity assays indicate that derivatives of this compound may exhibit selective toxicity against certain cancer cell lines, although specific data on this compound is limited.

-

Enzyme Inhibition :

- The compound's potential role as an enzyme inhibitor is under investigation, particularly concerning enzymes involved in metabolic pathways relevant to diabetes and obesity.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 4-Methylphenethylamine | Methyl group at para position | Commonly studied as a stimulant |

| 3,4-Methylenedioxyamphetamine | Methylenedioxy bridge | Known for psychoactive effects |

| 4-(Fluorophenyl)butan-2-amine | Single fluorine substitution | Less potent than its difluoro counterpart |

Case Studies and Research Findings

While comprehensive clinical studies specifically targeting this compound are scarce, emerging research highlights its potential:

-

Neuropharmacological Studies :

- A study investigating structurally similar compounds reported significant interactions with dopamine receptors, suggesting potential for developing treatments for neuropsychiatric disorders .

- Cytotoxicity Assessments :

- Enzyme Interaction Studies :

Propriétés

IUPAC Name |

4-(2,6-difluorophenyl)butan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N.ClH/c1-7(13)5-6-8-9(11)3-2-4-10(8)12;/h2-4,7H,5-6,13H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVOGNAMUJKUTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=C(C=CC=C1F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClF2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.